![molecular formula C12H14BrNOSi B14225973 2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine CAS No. 828929-08-4](/img/structure/B14225973.png)
2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine is a chemical compound that features a pyridine ring substituted with a furan ring, which is further substituted with a bromo and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine typically involves the formation of the furan ring followed by the introduction of the bromo and trimethylsilyl groups. One common method involves the bromination of a furan derivative followed by silylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and silylating agents like trimethylsilyl chloride (TMSCl) in the presence of a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The furan ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine involves its interaction with various molecular targets. The bromo and trimethylsilyl groups can influence the compound’s reactivity and binding affinity to specific targets. The furan and pyridine rings can participate in π-π interactions and hydrogen bonding, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-(6-Fluoro-3-pyridinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine is unique due to the presence of both a bromo and a trimethylsilyl group on the furan ring
Propriétés
Numéro CAS |
828929-08-4 |
|---|---|
Formule moléculaire |
C12H14BrNOSi |
Poids moléculaire |
296.23 g/mol |
Nom IUPAC |
(3-bromo-5-pyridin-2-ylfuran-2-yl)-trimethylsilane |
InChI |
InChI=1S/C12H14BrNOSi/c1-16(2,3)12-9(13)8-11(15-12)10-6-4-5-7-14-10/h4-8H,1-3H3 |
Clé InChI |
NSNYQDHFRWIBTO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C=C(O1)C2=CC=CC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


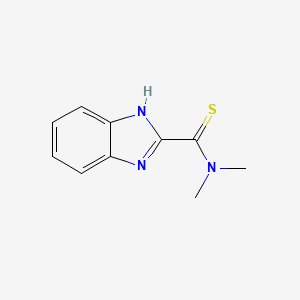
![(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B14225900.png)
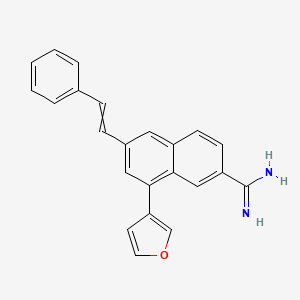
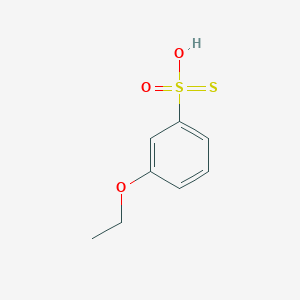
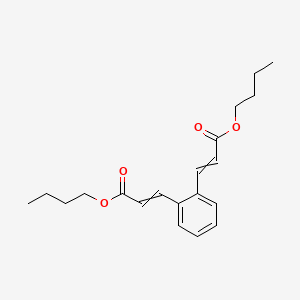
![Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone](/img/structure/B14225923.png)

![1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one](/img/structure/B14225942.png)

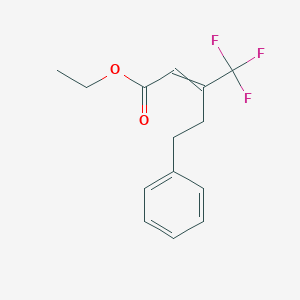
![1-Hexanone, 1-[1,1'-biphenyl]-4-yl-6-hydroxy-](/img/structure/B14225954.png)
![2,7-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14225956.png)

![N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide](/img/structure/B14225967.png)
